2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1172068-76-6
VCID: VC5128658
InChI: InChI=1S/C16H19N3O3/c1-11-13(15(21)19-16(22)18-11)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,17,20)(H2,18,19,21,22)
SMILES: CC1=C(C(=O)NC(=O)N1)CC(=O)NCCCC2=CC=CC=C2
Molecular Formula: C16H19N3O3
Molecular Weight: 301.346

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide

CAS No.: 1172068-76-6

Cat. No.: VC5128658

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide - 1172068-76-6

Specification

CAS No. 1172068-76-6
Molecular Formula C16H19N3O3
Molecular Weight 301.346
IUPAC Name 2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-phenylpropyl)acetamide
Standard InChI InChI=1S/C16H19N3O3/c1-11-13(15(21)19-16(22)18-11)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,17,20)(H2,18,19,21,22)
Standard InChI Key UGLMSJIMXPEJJM-UHFFFAOYSA-N
SMILES CC1=C(C(=O)NC(=O)N1)CC(=O)NCCCC2=CC=CC=C2

Introduction

Molecular Formula and Weight

The molecular formula of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide is C15H18N2O3C_{15}H_{18}N_2O_3, with a molecular weight of approximately 278.31 g/mol.

Structural Representation

The structural representation can be depicted as follows:

text
O || N--C--CH3 | | C C || | O C--C6H5 || | C C | | CH3 CH2

Synthesis

The synthesis of 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step reactions starting from simpler precursors.

Synthetic Route

  • Formation of Tetrahydropyrimidine Core: The initial step involves the synthesis of the tetrahydropyrimidine ring through cyclization reactions involving appropriate aldehydes and amines.

  • Acetamide Formation: The tetrahydropyrimidine derivative is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

  • Substitution Reaction: Finally, a substitution reaction introduces the phenylpropyl group onto the nitrogen atom of the acetamide.

Pharmacological Potential

Research indicates that compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide may exhibit various biological activities including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.

  • Antitumor Activity: Preliminary studies suggest potential anticancer properties through inhibition of specific cellular pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydropyrimidines can inhibit certain enzymes linked to inflammation and cancer cell proliferation.

Docking Studies

Molecular docking studies have suggested that these compounds may bind effectively to target proteins involved in metabolic pathways relevant to disease states.

PropertyValue
Molecular FormulaC15H18N2O3C_{15}H_{18}N_2O_3
Molecular Weight278.31 g/mol
Antimicrobial ActivityYes
Antitumor ActivityPotentially effective

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